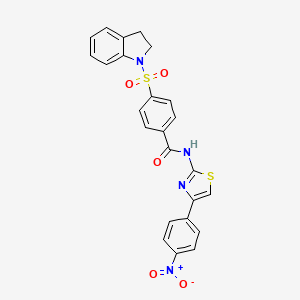![molecular formula C15H15FN2O3 B2528671 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid CAS No. 1010893-54-5](/img/structure/B2528671.png)
4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as 'Compound X' and is known for its unique chemical properties that make it an ideal candidate for scientific research.
Mécanisme D'action
The mechanism of action of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid are still being studied. However, it has been found to have a low toxicity profile and is well-tolerated by the body. It has also been shown to have good bioavailability, which means that it can be easily absorbed and distributed throughout the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid in lab experiments is its unique chemical properties. The compound is stable and can be easily synthesized, making it an ideal candidate for research. However, one of the limitations of using this compound is that it is relatively new, and much of its properties and effects are still being studied.
Orientations Futures
There are several future directions for research on 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid. One of the main areas of research is its potential use in cancer treatment. Further studies are needed to understand the mechanism of action of the compound and its efficacy in treating different types of cancer. Additionally, the compound's anti-inflammatory properties make it a promising candidate for treating various inflammatory diseases. Further studies are needed to understand the full potential of this compound in different fields of research.
Conclusion:
In conclusion, 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical properties make it an ideal candidate for scientific research, and it has been studied extensively for its potential use in cancer treatment and treating various inflammatory diseases. Further studies are needed to understand the full potential of this compound in different fields of research.
Méthodes De Synthèse
The synthesis of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid is a complex process that involves several steps. The most common method of synthesis involves the reaction of 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole with 4-oxobutanoic acid in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid has several potential applications in scientific research. The compound has been found to have anticancer properties and has been studied extensively for its potential use in cancer treatment. It has also been shown to have anti-inflammatory properties and has been studied for its use in treating various inflammatory diseases.
Propriétés
IUPAC Name |
4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c16-9-1-2-12-10(7-9)11-8-18(6-5-13(11)17-12)14(19)3-4-15(20)21/h1-2,7,17H,3-6,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDHTWPOUFAYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

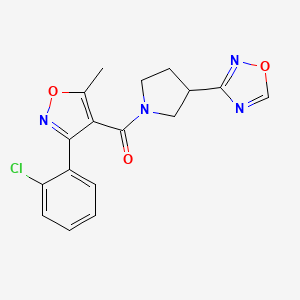
![Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate](/img/structure/B2528589.png)
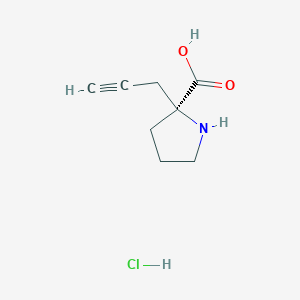
![N-(3-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2528592.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)furan-2-carboxamide](/img/structure/B2528593.png)

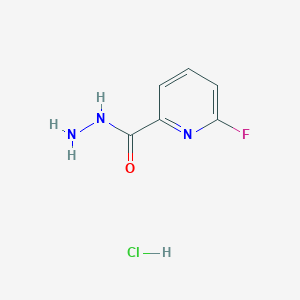
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2528602.png)
![5-(2-Ethoxyethyl)-1,3-dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2528603.png)
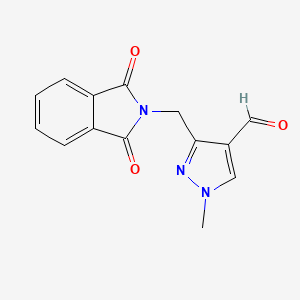
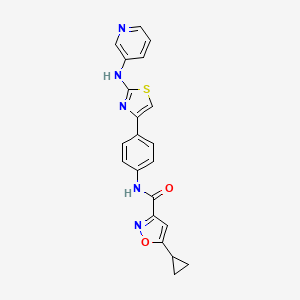
![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2528608.png)
![4-Bromo-2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2528609.png)
